molecular formula C14H23NO4 B6315219 tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate CAS No. 1803090-73-4

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate

Cat. No. B6315219
CAS RN: 1803090-73-4
M. Wt: 269.34 g/mol
InChI Key: DWPOSKWNJOUAFR-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate” is a chemical compound that is used in the synthesis of new heterocyclic amino acid derivatives . It is also known as 2-(1-(tert-Butoxycarbonyl)azetidin-3-ylidene)acetic acid .


Synthesis Analysis

The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This leads to the formation of the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . The diversification of novel heterocyclic amino acid derivatives is achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate has been widely used in organic synthesis for the preparation of carboxylic acid derivatives. This compound has been used in the synthesis of a variety of carboxylic acid derivatives, including esters, amides, and anhydrides. This compound has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, this compound has been used in the synthesis of heterocyclic compounds, such as pyrroles and indoles.

Mechanism of Action

Tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is a reagent that is used in organic synthesis for the preparation of carboxylic acid derivatives. The Boc-protected azetidine ring makes this compound a versatile reagent for the synthesis of carboxylic acid derivatives. This compound reacts with carboxylic acid derivatives to form esters, amides, and anhydrides. This compound also reacts with heterocyclic compounds, such as pyrroles and indoles, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. This compound is a synthetic compound used in organic synthesis and is not intended for use in humans or animals. Therefore, the biochemical and physiological effects of this compound are not known.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate has several advantages over other reagents for the synthesis of carboxylic acid derivatives. This compound is a versatile reagent that can be used to synthesize a variety of carboxylic acid derivatives, including esters, amides, and anhydrides. This compound is also stable under a variety of conditions and is relatively inexpensive. However, this compound is not suitable for use in the synthesis of peptides and peptidomimetics due to the presence of the Boc-protected azetidine ring.

Future Directions

The future of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is promising. This compound is a versatile reagent for the synthesis of carboxylic acid derivatives and has been used in the synthesis of a variety of compounds. Future research should focus on the development of new methods for the synthesis of carboxylic acid derivatives using this compound. Additionally, further research should be conducted on the biochemical and physiological effects of this compound. Finally, research should be conducted to develop new methods for the synthesis of peptides and peptidomimetics using this compound.

Synthesis Methods

Tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate can be synthesized by a two-step process. In the first step, the Boc-protected azetidine ring is formed by reacting the appropriate azetidine building block with Boc anhydride in the presence of a base. In the second step, the Boc-protected azetidine ring is reacted with an appropriate carboxylic acid derivative to form this compound.

Safety and Hazards

The safety and hazards associated with “tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate” are not specified in the available resources .

properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)7-10-8-15(9-10)12(17)19-14(4,5)6/h7H,8-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPOSKWNJOUAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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